molecular formula C7H13BrO2 B12098160 Methyl 5-bromo-2-methylpentanoate

Methyl 5-bromo-2-methylpentanoate

Katalognummer: B12098160
Molekulargewicht: 209.08 g/mol
InChI-Schlüssel: NFWYCLOPRIAQFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-bromo-2-methylpentanoate is an organic compound with the molecular formula C7H13BrO2. It is a brominated ester that finds applications in various fields of chemistry and industry due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-methylpentanoate can be synthesized through several methods. One common approach involves the bromination of 2-methylpentanoic acid followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like sulfuric acid to facilitate the esterification process .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 5-bromo-2-methylpentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products:

    Substitution: Amino or thiol derivatives.

    Reduction: Alcohols.

    Oxidation: Carboxylic acids

Wissenschaftliche Forschungsanwendungen

Methyl 5-bromo-2-methylpentanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Methyl 5-bromo-2-methylpentanoate involves its reactivity as a brominated ester. The bromine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The ester group can undergo hydrolysis or reduction, leading to various functional derivatives. These reactions are facilitated by the molecular structure, which allows for selective reactivity under different conditions .

Vergleich Mit ähnlichen Verbindungen

    Methyl 5-bromo-2-pentenoate: Similar in structure but with a double bond, leading to different reactivity.

    Methyl 2-bromo-2-methylpropanoate: A smaller ester with different steric properties.

    Ethyl 5-bromo-2-methylpentanoate: An ethyl ester variant with similar reactivity but different physical properties.

Uniqueness: Methyl 5-bromo-2-methylpentanoate is unique due to its specific molecular structure, which provides a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways, offering versatility in chemical transformations .

Eigenschaften

Molekularformel

C7H13BrO2

Molekulargewicht

209.08 g/mol

IUPAC-Name

methyl 5-bromo-2-methylpentanoate

InChI

InChI=1S/C7H13BrO2/c1-6(4-3-5-8)7(9)10-2/h6H,3-5H2,1-2H3

InChI-Schlüssel

NFWYCLOPRIAQFJ-UHFFFAOYSA-N

Kanonische SMILES

CC(CCCBr)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.